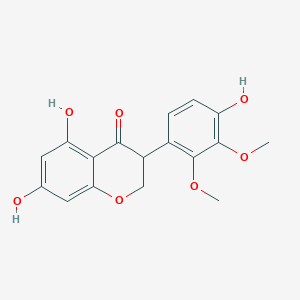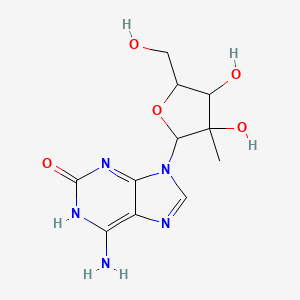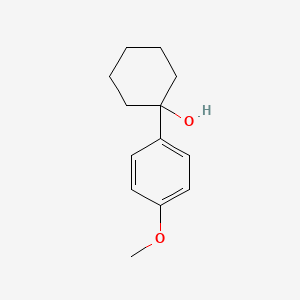
(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” is a complex compound with a unique structure. Its core features substituents that can be attached in various ways, leading to exceptional chemical properties. Notably, in water, it exhibits a remarkably low pKa value of approximately 4.9. The C5 position readily participates in electrophilic substitution reactions, while the C4 and C6 positions are susceptible to nucleophilic attack .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves the protection of the amino groups (using Boc and Cbz protecting groups) followed by coupling reactions to introduce the desired substituents. These reactions often employ reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation.
Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Reaction Types::
Electrophilic Substitution: The C5 position readily undergoes electrophilic substitution reactions.
Nucleophilic Attack: The C4 and C6 positions are susceptible to nucleophilic attack.
Boc Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.
Cbz Deprotection: H2/Pd-C (hydrogenation over palladium catalyst).
Amide Bond Formation: DCC, HATU, or other coupling reagents.
Major Products:: The major products depend on the specific substituents introduced during synthesis.
Aplicaciones Científicas De Investigación
“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” finds applications in various fields:
Chemistry: As a versatile building block for peptide synthesis.
Biology: In the design of bioactive peptides and peptidomimetics.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: As a precursor for specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its intended function (e.g., enzyme inhibition, receptor binding, or structural modification).
Comparación Con Compuestos Similares
While there are no direct analogs to “(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid,” its uniqueness lies in its combination of protecting groups and amino acid functionality. Similar compounds include other protected amino acids and peptidomimetics.
Propiedades
Fórmula molecular |
C18H26N2O6 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(3S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Clave InChI |
YFZYKTOECORXPN-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)


![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)


![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)



![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)



